

Application Note: High-Throughput In Silico ADME/Tox Profiling of Quinoline Scaffolds

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Compound of Interest

Compound Name: *3-Chloro-7-fluoro-6-methoxyquinoline*

Cat. No.: *B11892379*

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Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and kinase inhibitors (Lenvatinib). However, this scaffold carries inherent liabilities: high lipophilicity leading to poor solubility, frequent hERG channel blockade (cardiotoxicity), and mutagenic potential via DNA intercalation. This Application Note provides a rigorous, self-validating in silico workflow to profile quinoline derivatives. By integrating SwissADME, ADMETlab 2.0, and ProTox-3.0, researchers can identify and eliminate high-risk candidates before synthesis, adhering to the "Fail Early, Fail Cheap" paradigm.

Section 1: The Quinoline Liability Profile

Before initiating software protocols, one must understand why quinolines fail. The flat, aromatic, nitrogen-containing heterocycle predisposes these molecules to specific ADME/Tox failures.

Parameter	Common Quinoline Liability	Mechanistic Cause
Lipophilicity (LogP)	Often > 4.0	Fused aromatic rings increase hydrophobic surface area.
hERG Inhibition	High Risk (QTc prolongation)	stacking with Phe656/Tyr652 in the hERG pore; protonated Nitrogen interaction.
Mutagenicity	Ames Positive	Planar structure facilitates DNA intercalation; metabolic activation to epoxides.
CYP Inhibition	CYP2D6 / CYP3A4 Inhibitor	Nitrogen lone pair coordinates with Heme iron; lipophilicity drives active site binding.

Section 2: Physicochemical Filtering (SwissADME)

Objective: Eliminate compounds with poor bioavailability and solubility early in the pipeline.

Protocol 1: The "Traffic Light" Filter

Tool: Input: SMILES list (Canonical).

- Submission: Paste up to 50 SMILES strings into the SwissADME interface.
- Key Output Analysis:
 - Lipophilicity (Consensus LogP):
 - Target:

- Quinoline Insight: Unsubstituted quinolines often exceed LogP 3.5. If LogP > 5, flag for solubility issues.
- Water Solubility (LogS):
 - Target: LogS > -4.0 (Moderately Soluble).
 - Action: If LogS < -6.0, the compound will likely precipitate in biological assays.
- PAINS (Pan-Assay Interference Compounds):
 - Check for quinone-methide formation potential, common in oxidized quinolines.



Expert Insight: Do not rely solely on Lipinski's Rule of 5. For quinolines, the Veber Rule (Rotatable Bonds

10, TPSA

140 Å²) is often more predictive of oral bioavailability because the rigid scaffold restricts conformational flexibility.

Section 3: Comprehensive ADME & Toxicity (ADMETlab 2.0)

Objective: Quantitative prediction of metabolic stability and specific toxicity endpoints.

Protocol 2: The ADMET Matrix

Tool:

- Batch Prediction: Upload your .smi or .sdf file.
- Critical Checkpoints for Quinolines:

A. Metabolism (CYP450)

Quinolines are notorious CYP2D6 inhibitors.

- Metric: CYP2D6 Inhibitor probability.
- Threshold: Probability > 0.7 indicates high risk.
- Consequence: Drug-Drug Interactions (DDIs) with beta-blockers or antidepressants.

B. hERG Blockade (The "Quinoline Killer")

- Metric: hERG Blockers (Probability).
- Threshold: > 0.6 requires structural modification.
- Validation: If flagged, proceed to Molecular Docking (Section 4).

C. Blood-Brain Barrier (BBB)[1][2]

- Metric: BBB Penetration.[1][2]
- Context:
 - Desired: For CNS targets (e.g., Alzheimer's).
 - Undesired: For peripheral infection/cancer (increases neurotoxicity risk).
 - Note: Quinolines are highly BBB permeable unless substituted with polar groups (sulfonamides, carboxylic acids).

Section 4: Toxicity Deep Dive & Structural Alerts

Objective: Mechanistic toxicity prediction using the latest machine learning models.

Protocol 3: Endpoint Specificity

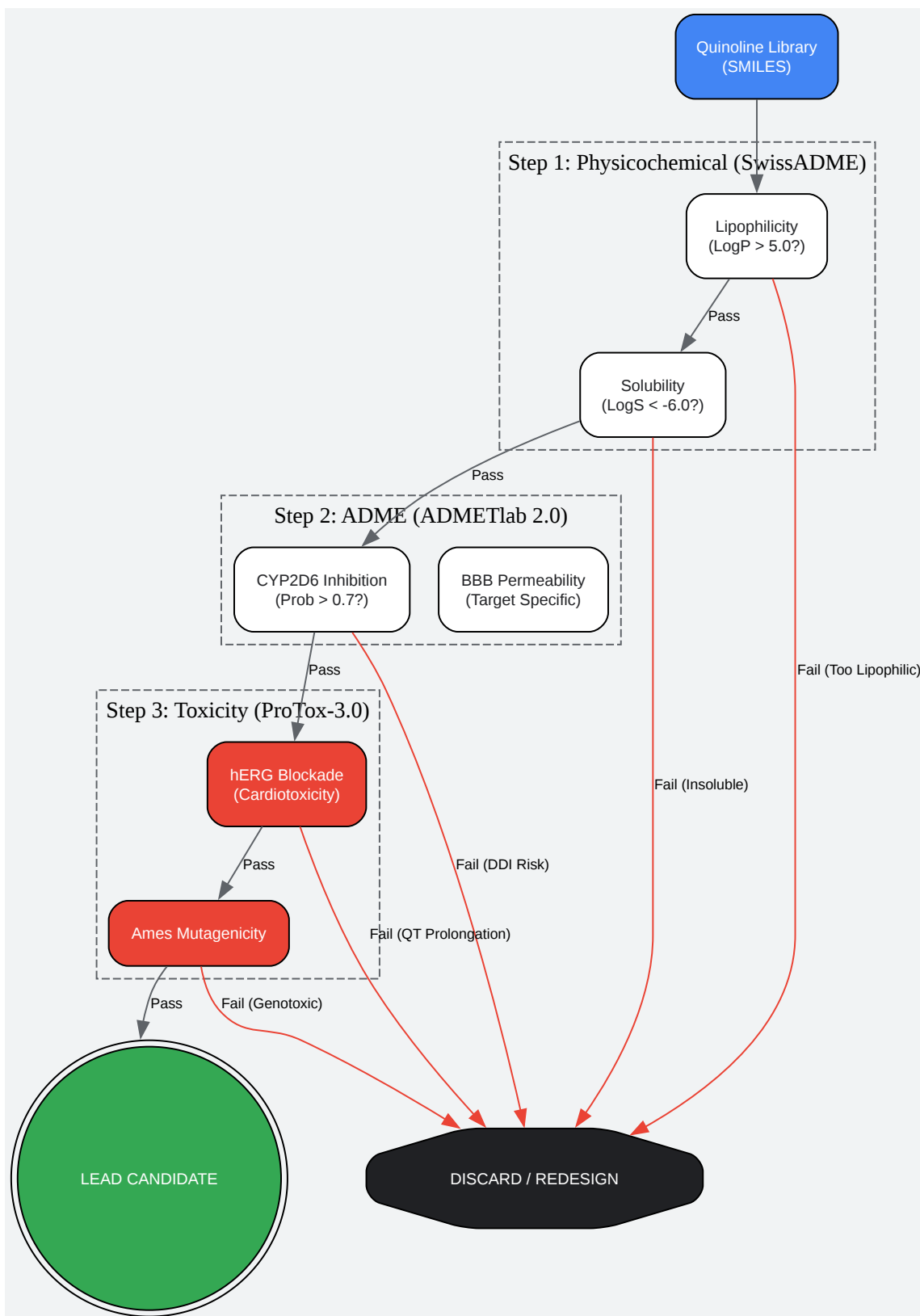
Tool: (Successor to ProTox-II)

- Input: Single molecule SMILES (for lead optimization).

- Focus Areas:
 - Hepatotoxicity: Look for "Active" prediction.[\[3\]](#)[\[4\]](#)[\[5\]](#) Quinolines can form reactive epoxide intermediates (via CYP bioactivation) that bind to hepatic proteins.
 - Mutagenicity: Check "Ames Toxicity".
 - LD50: Compare the predicted lethal dose against your therapeutic index target.

Visualization: The Evaluation Workflow

The following diagram illustrates the decision tree for filtering quinoline libraries.



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Caption: Hierarchical filtering workflow for quinoline compounds. Rejection criteria are based on industry-standard thresholds (LogP > 5, hERG pIC50 < 5).

Section 5: Mechanistic Validation (hERG Docking)

If a compound is flagged as a hERG blocker but is essential for potency, you must validate the binding mode.

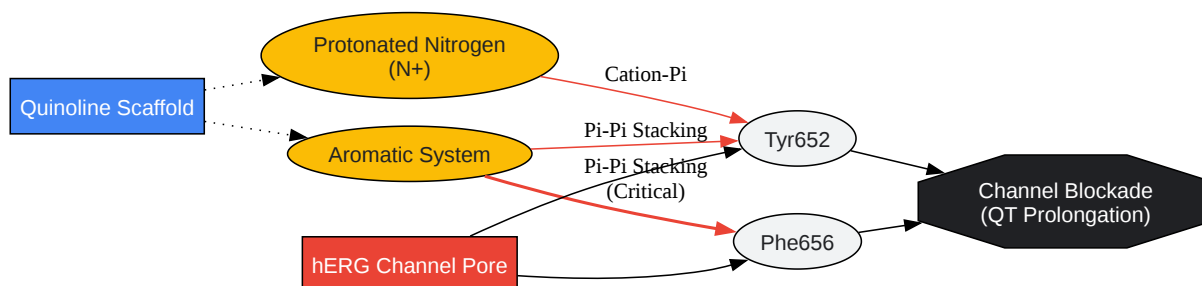
The hERG Pharmacophore for Quinolines:

- Key Residues: Tyr652 and Phe656 (located in the S6 helix).
- Interaction: The planar quinoline ring engages in strong
-
stacking with these aromatic residues.
- The Trap: A basic nitrogen (protonated at physiological pH) forms a cation-
interaction or salt bridge, stabilizing the block.

Optimization Strategy:

- Reduce Basicity: Add electron-withdrawing groups (F, Cl) near the nitrogen to lower pKa below 7.0.
- Steric Hindrance: Introduce bulky groups at the C-2 or C-8 position to disrupt the flat
-stacking alignment.

Visualization: Quinoline-hERG Interaction Mechanism



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Caption: Molecular mechanism of hERG blockade by quinolines. Disruption of the Pi-Pi stacking with Phe656 is the primary strategy for reducing cardiotoxicity.

Summary of Key Tools & References

For the most accurate results, use the following verified web servers. All protocols described above are compatible with the free versions of these tools.

- SwissADME
 - Primary Use: Physicochemical properties, Lipinski Rules, Bioavailability Radar.[6]
 - URL:[[Link](#)]
 - Citation: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. *Scientific Reports*, 7, 42717.
- ADMETlab 2.0
 - Primary Use: Comprehensive ADME, CYP inhibition profiling, hERG probability.
 - URL:[[Link](#)]

- Citation: Xiong, G., et al. (2021).[7] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[7][8] Nucleic Acids Research, 49(W1), W5-W14.
- ProTox-3.0
 - Primary Use: Organ toxicity (Hepatotoxicity), Mutagenicity, LD50 prediction.[5]
 - URL:[[Link](#)]
 - Citation: Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals.[9][10] Nucleic Acids Research, 52(W1), W513-W524.
- pkCSM
 - Primary Use: Graph-based signatures for specific transporter substrates (P-gp).
 - URL:[[Link](#)]
 - Citation: Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

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